molecular formula C20H15N5O B2563080 N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide CAS No. 2191266-37-0

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide

Numéro de catalogue B2563080
Numéro CAS: 2191266-37-0
Poids moléculaire: 341.374
Clé InChI: VMNSVTYXVRNLCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline-2-carboxamides . It has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .

Applications De Recherche Scientifique

Antimycobacterial Activity

This compound has been studied for its potential in treating tuberculosis. The in vitro activity against Mycobacterium tuberculosis H37Ra has shown promising results, with most compounds exhibiting moderate to good activities . This suggests that it could be a valuable asset in the fight against tuberculosis, especially with the increasing rate of resistance to current treatment regimens.

Antineoplastic Agent

“N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide” has been identified as a potential antineoplastic agent. It exhibits selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines . This indicates its potential use in cancer therapy, particularly for these types of cancers.

Molecular Docking Studies

Molecular docking studies have been performed on derivatives of this compound to investigate their mode of binding. This research is crucial for understanding how these compounds interact with biological targets and can lead to the development of more effective drugs .

Pharmacophore Model Development

Using the LigandScout program, a pharmacophore model was developed to optimize the antimycobacterial activity of this series of compounds. This is an important step in drug design as it helps in identifying the essential features responsible for a drug’s biological activity .

Homology Modeling

Homology modeling has been used to predict the three-dimensional structure of proteins that could be potential targets for this compound. This method is vital for understanding the interaction between the drug and its target, which is key for designing more effective therapeutic agents .

In Silico Optimization

In silico studies, including molecular modeling, have been performed to optimize the antimycobacterial activity of quinoxaline-2-carboxamide derivatives. This approach allows for the rapid screening of compounds and the prediction of their biological activity before synthesis .

Physicochemical and Biological Activities

The quinoxaline scaffold, which is part of this compound’s structure, has been extensively researched for its wide range of physicochemical and biological activities. This research has led to the development of numerous bioactive molecules .

Drug Design and Development

The compound’s structure has been utilized in the design and development of various bioactive molecules. Its unique properties make it a valuable scaffold for creating new drugs with potential applications in different therapeutic areas .

Propriétés

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(19-13-23-17-5-1-2-6-18(17)25-19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNSVTYXVRNLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.